2,4-dichloro-N-(4-fluorobenzyl)benzamide
Description
Significance of Substituted Benzamides in Medicinal Chemistry
Substituted benzamides have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of various substituents onto the benzamide (B126) backbone can profoundly influence the compound's interaction with biological targets, such as enzymes and receptors. This has led to the development of benzamide derivatives with a wide range of pharmacological activities, including antiemetic, antipsychotic, gastroprokinetic, and antidepressant properties.
Beyond their use in treating central nervous system disorders, substituted benzamides have shown significant promise as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The amide linkage is a key structural feature, as it can participate in hydrogen bonding interactions with biological macromolecules, a crucial factor in molecular recognition and binding affinity. The ongoing exploration of novel substitution patterns on the benzamide core continues to be a fertile area of research for the discovery of new and improved therapeutic agents.
Overview of 2,4-dichloro-N-(4-fluorobenzyl)benzamide within the Benzamide Class
Within the extensive family of benzamide derivatives, this compound represents a specific example of a halogenated benzamide. This compound incorporates several key structural features that are of interest in chemical research. The benzoyl portion of the molecule is substituted with two chlorine atoms at the 2 and 4 positions, while the amide nitrogen is attached to a benzyl (B1604629) group that is further substituted with a fluorine atom at the 4-position.
The presence and position of these halogen atoms can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, which are all critical parameters in the design of biologically active compounds. While specific research data for this compound is not extensively available in public literature, its structural similarity to other well-studied halogenated benzamides suggests its potential for biological activity.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2,4-dichlorobenzamide (B1293658) nih.gov | N-(4-fluorobenzyl)benzamide | 2,4-dichloro-N-(4-chloro-benzyl)-benzamide sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₀Cl₂FNO | C₇H₅Cl₂NO | C₁₄H₁₂FNO | C₁₄H₁₀Cl₃NO |
| Molecular Weight | 298.14 g/mol | 190.02 g/mol | 229.25 g/mol | 314.60 g/mol |
| CAS Number | Not available | 2447-79-2 | 366-77-8 | 446855-44-3 |
The synthesis of this compound would likely follow established methods for benzamide formation. A common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with 4-fluorobenzylamine. This acylation reaction is a standard and efficient method for creating the amide bond.
Research Trajectories for Halogenated Benzamide Compounds
The field of halogenated benzamide research is dynamic, with several key trajectories guiding the exploration of these compounds. One major area of focus is the investigation of their potential as agrochemicals, particularly as insecticides and fungicides. The introduction of halogen atoms can enhance the efficacy and spectrum of activity of these compounds. For instance, a broad class of N-phenyl-triazolyl-benzamides, which can include substitutions like 2-chloro-4-fluorophenyl, have been investigated for their insecticidal properties.
Another significant research direction is the continued exploration of their medicinal applications. The structural features of halogenated benzamides make them attractive candidates for the development of new drugs targeting a variety of diseases. For example, derivatives of 2,4-dichlorobenzamide have been synthesized and studied for their potential biological activities. mdpi.com Research into the synthesis and crystal structure of various halogenated benzamides provides fundamental data that aids in understanding structure-activity relationships and in the rational design of new compounds with desired properties.
Furthermore, the development of novel and efficient synthetic methodologies for the preparation of halogenated benzamides is an ongoing pursuit. This includes the use of new catalysts and reaction conditions to improve yields, reduce byproducts, and create more environmentally friendly processes. The synthesis of complex benzamide derivatives often involves multi-step procedures, and optimizing these synthetic routes is crucial for making these compounds more accessible for further research and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10Cl2FNO |
|---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-6-12(13(16)7-10)14(19)18-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,19) |
InChI Key |
DQSUIYKYHHPTJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Biological Activity and Pharmacological Potential of 2,4 Dichloro N 4 Fluorobenzyl Benzamide Research Perspectives
General Overview of Biological Activities Associated with Benzamide (B126) Derivatives
The benzamide scaffold, a structural motif characterized by a benzoic acid and an amide group, is a cornerstone in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. nih.govmdpi.comnih.gov These derivatives are recognized for their diverse biological activities, which has spurred significant interest in the development of new therapeutic agents based on this structure. nih.govnih.gov
The versatility of the benzamide core allows for substitutions on the benzene (B151609) ring and the amide nitrogen, leading to a broad spectrum of biological effects. mdpi.com Research has demonstrated that benzamide derivatives possess a range of pharmacological properties, including:
Antimicrobial Activity: This includes antibacterial and antifungal properties. mdpi.commdpi.com
Anticancer and Antitumor Activity: Many benzamide derivatives have been investigated for their ability to inhibit the growth of cancer cells. nih.govmdpi.com
Anti-inflammatory and Analgesic Effects: The benzamide structure is found in compounds with pain-relieving and anti-inflammatory capabilities. nih.govgoogle.com
Central Nervous System (CNS) Activity: Substituted benzamides are used in psychiatry as antipsychotics and antidepressants and have also shown anticonvulsant properties. mdpi.comnih.gov
Cardiovascular Effects: Certain benzamide derivatives are used to treat conditions like cardiac arrhythmias. mdpi.com
This wide range of activities makes the benzamide class of compounds a promising area for further research and drug development. nih.govgoogle.com
Research into Specific Biological Activities Relevant to Related Substituted Benzamides
Given the broad potential of the benzamide scaffold, specific substitutions on the molecule can tune its activity towards particular therapeutic targets. The following sections delve into research on specific biological activities that are relevant to substituted benzamides, such as the titular compound.
Protozoal infections, such as those caused by Trypanosoma and Leishmania species, present significant global health challenges, often with limited and toxic treatment options. google.comnih.gov The search for new, effective, and safer anti-protozoal agents is a critical area of research.
Benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have shown notable anti-protozoal activity. researchgate.netnih.gov For instance, certain substituted benzimidazoles have demonstrated activity against various protozoa, including Paramecium caudatum and Opalina ranarum. researchgate.net More specifically, amidinobenzimidazole derivatives connected to a 1,2,3-triazole have been synthesized and evaluated for their anti-trypanosomal activities against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. google.com Some of these compounds showed better efficacy than the standard drug nifurtimox (B1683997) with minimal toxicity to mammalian cells. google.com The mechanism of action for some anti-protozoal compounds involves direct interaction with the pathogen's DNA. google.com
Furthermore, research into other drug classes has identified that the primary mechanism of action for some anti-protozoal agents is the selective binding to the parasite's β-tubulin, which disrupts essential cellular processes like motility and division. mdpi.com Given the established anti-protozoal potential of related heterocyclic compounds, N-substituted benzamides represent a class of molecules worthy of investigation for trypanocidal and leishmanicidal activity.
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Substituted benzamides have been investigated as inhibitors of several important enzyme classes.
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a critical enzyme in the brain responsible for the breakdown of neurotransmitters like dopamine. rsc.org Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govrsc.org Several substituted benzamide derivatives have been developed and evaluated as selective and reversible MAO-B inhibitors. rsc.orgdrugbank.com For example, a series of iodinated N-(2-aminoethyl)benzamide analogues were synthesized, with N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride showing high potency and selectivity for MAO-B. drugbank.com More recently, novel benzimidazole derivatives incorporating a primary amide group—a key pharmacophore—have been designed as potent and reversible human MAO-B (hMAO-B) inhibitors. nih.gov
Autotaxin (ATX) Inhibition: Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in numerous pathological processes, including cancer progression, inflammation, and fibrosis. mdpi.comresearchgate.net Inhibition of the ATX-LPA axis is a promising therapeutic target. nih.gov While many ATX inhibitors are lipid-like molecules, research has also explored other scaffolds. mdpi.com Small molecule inhibitors of ATX have been identified that can suppress cancer cell migration and invasion. researchgate.net For instance, the ATX inhibitor PF8380 has been shown to attenuate neuroinflammatory responses in both in vitro and in vivo models. The development of non-lipid inhibitors is an active area of research, suggesting that novel scaffolds, potentially including substituted benzamides, could be explored for this target. nih.govmdpi.com
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. drugbank.com Targeting substrate recruitment sites on CDKs, rather than the ATP-binding site, offers an alternative approach for developing selective inhibitors. drugbank.com Benzamide-capped peptidomimetics have been identified as potent, non-ATP competitive inhibitors of CDK2/cyclin A. drugbank.com These compounds mimic key peptide interactions and have demonstrated low micromolar activity against both CDK2/cyclin A and CDK4/cyclin D1, showing preliminary anti-tumor effects. drugbank.com Other research has focused on discovering selective small molecule inhibitors of CDK2, with some compounds currently in clinical trials.
Sirtuin1 (SIRT1) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases involved in processes like apoptosis, DNA repair, and longevity. SIRT1 and SIRT2 have emerged as targets for cancer therapy. While various scaffolds have been explored, benzimidazole derivatives have been identified as a new class of sirtuin inhibitors. Some of these compounds inhibit both SIRT1 and SIRT2 in the micromolar range and exhibit antitumor activity against various cancer cell lines. Structure-based design has also led to the synthesis of benzimidazole mono-peptides that demonstrate high efficacy in inhibiting SIRT1.
Table 1: Examples of Substituted Benzamides and Related Compounds as Enzyme Inhibitors
| Enzyme Target | Compound Class/Example | Reported Activity/Finding | Citation(s) |
| Monoamine Oxidase B (MAO-B) | N-(2-aminoethyl)-2-chloro-4-iodobenzamide | High inhibitory potency and selectivity against MAO-B (Ki = 0.80 µM). | drugbank.com |
| Monoamine Oxidase B (MAO-B) | Benzimidazole derivative (16d) | Potent and reversible hMAO-B inhibitor (IC₅₀ = 67.3 nM). | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Benzamide capped peptidomimetics | Potent mimics of N-terminal tetrapeptide, inhibiting CDK2/cyclin A with IC₅₀ values in the low micromolar range (e.g., 0.69 µM). | drugbank.com |
| Sirtuin 1 (SIRT1) | Benzimidazole derivative (4j) | Inhibitory activity for SIRT1 with an IC₅₀ of 54.21 µM. | |
| Sirtuin 1 (SIRT1) | Tryptophan conjugate (13h) | Demonstrated maximum efficacy to inhibit Sirt1 with an IC₅₀ of 0.66 µM. |
The benzamide scaffold is a common feature in molecules designed for anticancer applications. nih.govmdpi.com The antiproliferative activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer progression. rsc.org
One mechanism of action involves the inhibition of the transcription factor NF-kappaB, which in turn suppresses tumor necrosis factor-alpha (TNF-α) and promotes apoptosis. rsc.org Research has also focused on developing benzamide derivatives as antagonists of specific signaling pathways crucial for cancer growth, such as the Hedgehog signaling pathway. A series of novel benzamide derivatives were prepared as smoothened (SMO) antagonists, with one compound, 10f, showing potent inhibition of Hedgehog signaling, even in a cell line resistant to another SMO inhibitor, GDC-0449.
Furthermore, N-substituted benzamide derivatives have been designed based on the structure of known histone deacetylase (HDAC) inhibitors like Entinostat (MS-275). Several of these synthesized compounds displayed inhibitory activity against various cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), K562 (leukemia), and A549 (lung), with some showing potency comparable to MS-275.
Anti-inflammatory Activity: Benzamide derivatives are well-documented for their anti-inflammatory properties. nih.govmdpi.comrsc.org The mechanism often involves the inhibition of key inflammatory mediators. For instance, some N-substituted benzamides have been shown to provide dose-dependent inhibition of lipopolysaccharide-induced TNF-α. rsc.org This anti-inflammatory action can be linked to the inhibition of the NF-kappaB transcription factor. rsc.org Other studies have explored salicylanilides, a related class of compounds, which inhibit protein denaturation, a hallmark of inflammation. Research has also demonstrated that certain benzamides can reduce prostaglandin (B15479496) biosynthesis without directly inhibiting cyclooxygenase (COX) enzymes, suggesting alternative anti-inflammatory pathways.
Antibacterial Activity: The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Benzamide derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a series of derivatives based on the 3-methoxybenzamide (B147233) pharmacophore were synthesized and showed good activity against several Gram-positive bacteria, including S. aureus and M. smegmatis. A compound with a fluorine substitution on the phenyl ring demonstrated the best activity in this series. Other studies have shown that novel benzamidine (B55565) derivatives can exhibit significant antimicrobial activity against pathogens that trigger periodontitis. The antibacterial mechanism for some benzamide-related compounds involves the inhibition of essential bacterial proteins, such as FtsZ, which is involved in cell division.
Methodologies for In Vitro and In Vivo Efficacy Assessment in Academic Research
Evaluating the efficacy of novel chemical compounds requires a stepwise approach, typically beginning with in vitro assays and progressing to more complex in vivo models.
In Vitro Efficacy Assessment: In vitro (cell-based) assays are fundamental for the initial screening and characterization of a compound's biological activity. They allow for rapid, cost-effective evaluation and comparison of multiple compounds.
Anti-protozoal Assays: For trypanocidal activity, a common method involves exposing cultured trypanosomes (e.g., Trypanosoma brucei) to various drug concentrations for a set period (e.g., 72 hours). nih.gov Cell viability can then be measured using fluorescent dyes like BCECF-AM or colorimetric reagents like alamarBlue. nih.gov These assays determine the IC₅₀ value (the concentration that inhibits 50% of the parasite population).
Anticancer Assays: A standard method to assess antiproliferative effects is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. This allows for the determination of IC₅₀ values against various cancer cell lines. Clonogenic assays can also be used to determine a drug's effect on the ability of single cells to form colonies, providing a measure of cell survival.
Enzyme Inhibition Assays: These assays directly measure the effect of a compound on the activity of a specific target enzyme. The methodology varies depending on the enzyme but typically involves incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation. This allows for the calculation of IC₅₀ and inhibition constants (Ki). drugbank.com
Anti-leishmanial Models: Rodent models are widely used for the initial in vivo evaluation of anti-leishmanial drugs. For cutaneous leishmaniasis, BALB/c mice infected with species like Leishmania major or Leishmania panamensis are common models. Efficacy is typically assessed by measuring lesion size development over time and determining the parasite load in tissues (e.g., ear, spleen, liver) at the end of the experiment. For visceral leishmaniasis, hamster models and bioluminescent imaging in mice are used to track the infection in real-time.
Anticancer Models: Tumor xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., nude mice), are a cornerstone of preclinical cancer drug evaluation. The efficacy of a drug is determined by measuring changes in tumor volume over time (tumor growth delay). Orthotopic models, where tumors are implanted in the corresponding organ of origin, can provide a more clinically relevant assessment, especially for evaluating inhibitors of metastasis.
Table 2: Common Methodologies for Efficacy Assessment
| Assessment Type | Methodology | Purpose | Key Endpoint(s) | Citation(s) |
| In Vitro | AlamarBlue / BCECF-AM Assay | Assess anti-protozoal activity | IC₅₀ | nih.gov |
| In Vitro | MTT / Cell Viability Assay | Assess antiproliferative/anticancer activity | IC₅₀ | |
| In Vitro | Enzyme Activity Assay | Assess specific enzyme inhibition | IC₅₀, Ki | drugbank.com |
| In Vivo | Murine Model of Leishmaniasis | Assess anti-leishmanial efficacy | Lesion size, parasite burden | |
| In Vivo | Human Tumor Xenograft Model | Assess anticancer efficacy | Tumor growth delay/inhibition |
Mechanistic Investigations of 2,4 Dichloro N 4 Fluorobenzyl Benzamide S Biological Action
Cellular Pathway Modulation ResearchResearch on the modulation of any cellular pathways by 2,4-dichloro-N-(4-fluorobenzyl)benzamide is not present in the available scientific and patent literature.
Due to the absence of research data, no data tables can be generated for this compound.
Computational and Theoretical Chemistry Applications in Benzamide Research
Molecular Docking Studies for Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 2,4-dichloro-N-(4-fluorobenzyl)benzamide, into the binding site of a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and estimate the binding affinity, which is often expressed as a scoring function or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.
For this compound, molecular docking studies would be instrumental in identifying potential biological targets. The process begins with the three-dimensional structures of both the ligand and the potential protein targets. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the compound. For instance, the amide group in the benzamide (B126) structure is a common hydrogen bond donor and acceptor. The dichlorinated benzene (B151609) ring and the fluorobenzyl group can participate in hydrophobic and halogen bonding interactions within the target's binding pocket.
While specific docking studies on this compound are not extensively reported in public literature, research on analogous benzamide derivatives provides a strong precedent. For example, docking studies on other dichlorobenzamide derivatives have been performed to evaluate their potential as inhibitors of various enzymes. mdpi.com These studies often reveal critical amino acid residues that form stabilizing interactions with the ligand. It is a common strategy in drug design to use virtual screening, which involves docking large libraries of compounds against a target of interest, to identify initial hits. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound against Various Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Autoimmune Diseases |
| Epidermal Growth Factor Receptor (EGFR) | -9.2 | Met793, Gly796, Leu844 | Anticancer |
| Monoamine Oxidase B (MAO-B) | -8.1 | Tyr398, Tyr435, Ile199 | Neurodegenerative Diseases |
This table presents hypothetical data to illustrate the potential outcomes of molecular docking studies.
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful quantum mechanical methods used for these investigations. arxiv.orggrowingscience.com
Density Functional Theory (DFT)
DFT calculations can be employed to determine the optimized geometry, electronic structure, and various molecular properties of this compound. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would likely show negative potential around the electronegative oxygen, chlorine, and fluorine atoms, and positive potential near the amide hydrogen. This information is vital for understanding how the molecule will interact with its biological target. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the excited-state properties of molecules. nih.govrsc.org This is particularly relevant for understanding a compound's behavior upon absorption of light, which is important for applications in photochemistry and for predicting UV-Vis absorption spectra. For this compound, TD-DFT could predict its electronic absorption wavelengths and the nature of the electronic transitions involved. nih.gov
Table 2: Calculated Quantum Chemical Properties of this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
This table presents hypothetical data to illustrate the potential outcomes of DFT calculations.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a crucial component of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For this compound, a pharmacophore model could be developed based on its structure and known interactions of similar benzamide-containing drugs. The model for this compound would likely feature:
Two hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom).
One hydrogen bond donor (the amide N-H group).
Two aromatic/hydrophobic regions (the dichlorinated benzene ring and the fluorobenzyl ring).
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for other molecules that match the pharmacophoric features. This approach is highly effective for identifying novel scaffolds with the potential for similar biological activity. This strategy allows for the rapid and cost-effective identification of promising hit compounds from vast virtual libraries. nih.gov
In Silico Prediction Methodologies for Biological Activity and Interactions
In silico prediction methodologies encompass a broad range of computational tools used to forecast the biological properties of a chemical compound. These methods are often based on machine learning algorithms trained on large datasets of known chemical structures and their corresponding biological activities.
For this compound, various in silico models could be applied to predict its potential biological activities. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. By inputting the calculated descriptors of this compound into a validated QSAR model for a particular biological endpoint (e.g., anticancer or anti-inflammatory activity), a prediction of its potency can be obtained.
Other in silico tools can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for its development as a drug. These predictions can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, early in the discovery process. researchgate.netnih.gov
Table 3: Predicted Biological Activities and ADME Properties for this compound
| Predicted Property | Result | Implication for Drug Development |
| Biological Activity | ||
| Anticancer Activity (NCI-60) | Moderate probability | Warrants further investigation in cancer cell lines |
| Anti-inflammatory Activity | High probability | Potential candidate for inflammatory conditions |
| ADME Properties | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| CYP450 2D6 Inhibition | Unlikely | Lower risk of drug-drug interactions |
This table presents hypothetical data to illustrate the potential outcomes of in silico predictions.
Derivatives, Analogues, and Structural Modifications of 2,4 Dichloro N 4 Fluorobenzyl Benzamide
Rational Design Principles for Novel Benzamide (B126) Compounds
The design of novel benzamide compounds is a highly structured process that leverages an understanding of molecular interactions to create derivatives with improved biological activity. This rational approach often involves modifying a known active compound, or "lead," to optimize its properties.
Key principles in the rational design of benzamide-based molecules include:
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For instance, in the development of N-substituted benzamide derivatives as antitumor agents, preliminary SAR studies revealed that the 2-substituent of the phenyl ring in the R group is critical for anti-proliferative activity. researchgate.net Conversely, the presence of a chlorine atom or a nitro-group on the same benzene (B151609) ring was found to significantly decrease anti-proliferative effects. researchgate.net Similarly, when designing novel phenylsulfonyl-benzamide derivatives as anti-prostate cancer agents based on the structure of the antiandrogen drug bicalutamide, molecular modeling was used to guide modifications. rsc.org
Pharmacophore Merging: This strategy involves combining the essential structural features (pharmacophores) of two or more different bioactive molecules into a single new hybrid compound. researchgate.netdergipark.org.tr This approach was used to design a novel class of benzamide-hydroxypyridinone (HPO) derivatives as potential treatments for Alzheimer's disease. researchgate.net The design was based on merging the pharmacophoric elements of benzyloxy phenyl analogs and the iron-chelating drug deferiprone. researchgate.net
Computational and Molecular Modeling: Virtual screening and molecular docking are powerful tools used to predict how well a designed compound will bind to its biological target. nih.gov In the design of benzamide derivatives as anti-inflammatory agents, docking studies were performed to predict if the compounds would bind to the ATP binding site of the COX-2 receptor in a manner analogous to known inhibitors. nih.gov In another study, upon developing a new series of Sigma-1 receptor agonists, docking simulations showed that a retroamide modification in an analog of the lead compound resulted in a slight shift within the binding pocket, enhancing ionic interaction with Asp126 and forming an extra hydrogen bond with Tyr103, potentially explaining its improved affinity. mdpi.com
Targeted Structural Modifications: Based on the understanding of the target's binding site, specific modifications are made to the lead compound. For example, in developing selective lysine deacetylase (KDAC) inhibitors, researchers focused on improving interactions within the hydrophobic substrate-binding tunnel of the HDAC enzymatic pocket. nih.gov This was achieved by incorporating an unsubstituted vinyl moiety into the linker region of the benzamide structure to enhance interactions and introduce stability. nih.gov
Through these rational design principles, chemists can systematically explore derivatives of a lead compound like 2,4-dichloro-N-(4-fluorobenzyl)benzamide to develop new chemical entities with superior therapeutic potential.
Synthesis and Evaluation of Variously Substituted Benzamide Scaffolds
The synthesis and subsequent biological evaluation of variously substituted benzamide scaffolds are central to exploring the chemical space around a lead compound and identifying derivatives with enhanced activity. Researchers have synthesized and tested numerous benzamide analogues for a wide range of therapeutic targets.
For example, a study focused on modifying the structure of Entinostat (MS-275), a known histone deacetylase inhibitor, led to the synthesis of fourteen N-substituted benzamide derivatives. researchgate.net Their anti-proliferative activities were then tested against four different human cancer cell lines. The results showed that six of the newly synthesized compounds exhibited comparable or even superior anti-proliferative activities against specific cancer cell lines when compared to the parent compound, MS-275. researchgate.net
In another research effort, a novel series of substituted benzamide derivatives incorporating a 1,2,3-triazole moiety were designed and synthesized via click chemistry. nih.gov These compounds were evaluated as potential inhibitors of human dihydroorotate dehydrogenase (hDHODH), an important target for immunosuppressive drugs. The evaluation demonstrated that most of the synthesized compounds possessed moderate to significant potency. nih.gov The structure-activity relationship study highlighted that a suitable substitution at the para-position of the terminal phenyl ring was crucial for high activity. nih.gov
The biological evaluation data from such studies are often presented in tables to compare the efficacy of the new derivatives.
| Compound | Target/Assay | Result (IC50) | Reference |
|---|---|---|---|
| Compound 4d | hDHODH Inhibition | 2.1 µM | nih.gov |
| Compound 4o | hDHODH Inhibition | 2.1 µM | nih.gov |
| Compound 5j | hDHODH Inhibition | 1.5 µM | nih.gov |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test) | ED50 = 31.8 µM/kg | |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test) | ED50 = 90.3 µmol/kg |
Exploration of Bioisosteric Replacements within the Benzamide Framework
Bioisosterism is a cornerstone strategy in drug design, involving the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of creating a new molecule that retains the desired biological activity while improving other characteristics like potency, selectivity, or metabolic stability. acs.orgdrughunter.com The amide bond of the benzamide framework is a frequent target for bioisosteric replacement due to its potential susceptibility to hydrolytic metabolism.
One study used the anthelmintic compound Wact-11, an ortho-substituted benzamide, as a reference scaffold to explore various bioisosteric replacements for the amide group. nih.gov The researchers synthesized and evaluated a set of analogues where the amide was replaced by other functional groups.
Common bioisosteric replacements for the amide group include:
Thioamide and Selenoamide: These replacements maintain the hydrogen bonding capabilities of the amide but have different electronic properties.
Urea: A frequently used amide bond replacement that conserves the hydrogen bond donor and acceptor features and can lengthen the distance between molecular moieties while maintaining planar geometry. nih.gov
Sulfonamide: Another common replacement for the amide group. nih.gov
Heterocyclic Rings: Rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of amides while potentially offering greater metabolic stability. drughunter.comnih.gov The triazole group is considered a non-classical bioisostere of amides. nih.gov
The evaluation of these Wact-11 bioisosteres against the nematode C. elegans provided valuable structure-activity relationship data, highlighting the critical importance of the amide group for nematicidal activity. nih.gov
| Compound Type | Amide Replacement | Activity vs. C. elegans (% Motility Reduction at 10 µM) | Reference |
|---|---|---|---|
| Reference (1a, 1b) | Amide (Original) | Similar to Thioamide/Selenoamide | nih.gov |
| Thioamide (3) | Thioamide | 92% | nih.gov |
| Selenoamide (4) | Selenoamide | 100% | nih.gov |
| N-alkylamides (5a-c) | N-alkylamide | No significant activity | nih.gov |
| N-methylthioamide (6) | N-methylthioamide | 59% | nih.gov |
| Urea (7) | Urea | 47% | nih.gov |
| Sulfonamide (8) | Sulfonamide | No significant activity | nih.gov |
The results demonstrated that while some replacements like thioamide and selenoamide retained or even enhanced activity, others such as N-alkylamides and sulfonamides were not well-tolerated, leading to a loss of efficacy. nih.gov This underscores that the success of a bioisosteric replacement is highly context-dependent and requires empirical validation. drughunter.com
Development of Hybrid Molecules Incorporating Benzamide Moieties
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. mdpi.com The goal is to produce a compound with a multi-target profile, potentially leading to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. mdpi.comnih.gov The benzamide scaffold is frequently used as a component in the design of such hybrid molecules due to its favorable pharmacological properties and synthetic accessibility.
One approach involves designing hybrid drugs with a specific multitarget profile to combat complex diseases like inflammation. nih.gov For example, a series of hybrid molecules were designed by integrating a benzimidazole (B57391) scaffold (which contains pharmacophoric elements for COX and LOX inhibitors) with the phthalimide subunit of thalidomide (a pharmacophore for TNF-α inhibition). nih.gov This strategy aimed to create a single molecule that could modulate multiple inflammatory pathways.
Another example is the development of benzamide-hydroxypyridinone (HPO) hybrids as potential multi-target candidates for the treatment of Alzheimer's disease. researchgate.net This design merged the pharmacophores of benzyloxy phenyl analogues with deferiprone, a known iron chelator, to create hybrids with both monoamine oxidase B (MAO-B) inhibitory activity and iron-chelating ability. researchgate.net
The synthesis of hybrid molecules often employs versatile chemical reactions that can efficiently link different molecular fragments. "Click chemistry," particularly the formation of a 1,2,3-triazole moiety from an azide and an alkyne, is a widely used method for molecular hybridization due to its high yield and selectivity. mdpi.com
By combining the well-established benzamide moiety with other pharmacologically active structures, researchers can develop novel hybrid compounds that address multiple disease targets simultaneously, offering a promising avenue for the treatment of multifactorial diseases. dergipark.org.tr
Intellectual Property and Patent Landscape in Benzamide Research Academic Perspective
Analysis of Patent Trends for Substituted Benzamide (B126) Derivatives
The patenting of substituted benzamide derivatives has seen a consistent and evolving interest, reflecting their broad therapeutic applicability. An analysis of patent literature reveals distinct trends in the structural motifs being protected and the therapeutic areas being targeted.
A significant portion of patent activity revolves around the synthesis and application of novel benzamide derivatives. For instance, methods for producing selectively monoacylated phenylenediamine derivatives, which are important intermediates for medicines and agricultural chemicals, have been patented. google.com These patents often focus on achieving high selectivity and efficiency in the synthesis process, thereby providing a competitive advantage in manufacturing. google.com
The therapeutic areas dominated by benzamide patents are diverse, with a strong emphasis on oncology, central nervous system disorders, and infectious diseases. For example, substituted benzamides have been patented as potent inhibitors of enzymes like histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov The FDA's approval of the benzamide-based HDAC inhibitor chidamide (B1683975) (Epidaza) for treating certain lymphomas underscores the clinical and commercial significance of this line of research. mdpi.com
Furthermore, patent trends indicate a growing interest in benzamides for other applications, such as pain and itching management, where novel derivatives have shown remarkable suppressive effects in preclinical models. google.com The versatility of the benzamide scaffold is also evident in patents for compounds designed as sweet taste enhancers, highlighting their utility beyond traditional pharmaceutical applications. google.com
A review of patents from recent years for related heterocyclic compounds like benzimidazoles, which share some structural similarities with benzamides, also shows a strong focus on developing treatments for a wide range of diseases, including viral infections like Ebola and various cancers. nih.govnih.gov This suggests a broader trend of exploring privileged heterocyclic structures in drug discovery.
Interactive Table: Representative Patent Trends in Substituted Benzamide Derivatives
| Patent Focus | Therapeutic/Application Area | Key Innovation | Representative Patent Example |
|---|---|---|---|
| Synthesis Methods | Manufacturing of pharmaceuticals and agrochemicals | High-selectivity monoacylation of phenylenediamine derivatives | Method for producing benzamide derivatives google.com |
| Enzyme Inhibition | Oncology (e.g., lymphoma) | Class I selective histone deacetylase (HDAC) inhibitors | Benzamide-based HDAC inhibitors like chidamide nih.govmdpi.com |
| Neurological Applications | Pain management | Novel benzamide derivatives with potent analgesic effects | Novel benzamide derivative and use thereof google.com |
| Non-Pharmaceutical Uses | Food and Beverage | High-potency sweet taste enhancers | Benzamide Compounds Useful as High Potency Sweet Taste Enhancers google.com |
| Antiviral Agents | Infectious Diseases | Potential therapies against viruses like Ebola | New substituted benzimidazole (B57391) derivatives: a patent review nih.gov |
Academic Contributions to Patentable Benzamide Structures and Uses
Academic research plays a foundational role in uncovering novel chemical structures and biological activities that often become the basis for patentable inventions. The "publish or perish" culture in academia is increasingly complemented by a "patent and prosper" mindset, where the translation of research findings into tangible intellectual property is encouraged.
Academic laboratories have been instrumental in designing and synthesizing novel benzamide derivatives with significant therapeutic potential. For example, academic research has led to the development of benzamide-based compounds targeting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are implicated in Alzheimer's disease. mdpi.com These studies often involve a combination of chemical synthesis, biological evaluation, and computational modeling to elucidate structure-activity relationships. mdpi.com
Furthermore, academic institutions are often the originators of innovative synthetic methodologies for creating complex benzamide structures. These new synthetic routes can be more efficient, environmentally friendly, or allow for the creation of previously inaccessible derivatives, making them highly valuable and patentable. mdpi.com
The collaboration between academic researchers and pharmaceutical companies is a significant driver of innovation in this field. Academic labs may perform the initial discovery and preclinical studies, with a pharmaceutical partner then taking on the later stages of development and commercialization, supported by a robust patent portfolio.
Interactive Table: Examples of Academic Contributions to Benzamide Patents
| Academic Contribution | Research Area | Resulting Patentable Innovation |
|---|---|---|
| Design and Synthesis of Novel Compounds | Neurodegenerative Diseases | Benzamide derivatives as dual inhibitors of AChE and BACE1 mdpi.com |
| Development of New Synthetic Methods | Organic Chemistry | Efficient and environmentally friendly pathways to synthesize benzamide compounds mdpi.com |
| Elucidation of Biological Mechanisms | Oncology | Identification of key structural features of benzamide-based HDAC inhibitors for anticancer activity nih.gov |
| Discovery of New Biological Activities | Anti-fatigue Agents | Synthesis and discovery of anti-fatigue effects of specific benzamide derivatives mdpi.com |
Influence of Patent Literature on Research Directions and Innovation
The patent literature serves as a rich and often underutilized source of scientific and technical information. For academic researchers, patents can provide valuable insights into the state of the art in a particular field, reveal competitor strategies, and inspire new avenues of research.
The publication of patents for specific benzamide derivatives can steer academic research in several ways. Firstly, it can highlight promising biological targets and molecular scaffolds that have been validated by industry, encouraging further academic exploration of related compounds. For instance, the success of patented HDAC inhibitors has likely spurred further academic research into novel benzamide-based epigenetic modulators. nih.gov
Secondly, patent literature can reveal "white spots" or underexplored areas in the patent landscape, providing opportunities for academics to pursue novel and patentable research. By analyzing existing patents, researchers can identify structural modifications or therapeutic applications that have not yet been claimed.
Conversely, the existence of broad patents can sometimes be perceived as a barrier to academic research, creating a "patent thicket" that may discourage work in a particular area for fear of infringement. However, the information disclosed in patents, which must be sufficient to enable one skilled in the art to practice the invention, can also be a valuable learning tool. acs.org
The increasing availability of patent databases and text-mining tools is making it easier for academic researchers to analyze large volumes of patent data. acs.org This computational analysis can reveal trends in chemical reactions, molecular properties, and therapeutic targets, providing a data-driven approach to guide research strategy and foster innovation in the field of benzamide chemistry. acs.org
Conclusion and Future Perspectives in 2,4 Dichloro N 4 Fluorobenzyl Benzamide Research
Summary of Current Research Frontiers
The primary and most defined research frontier for 2,4-dichloro-N-(4-fluorobenzyl)benzamide lies in its potential as an insecticide. A key patent has identified this compound within a broad class of N-benzylbenzamide derivatives developed for controlling insect pests. This initial identification places the compound at the discovery and screening phase, where its fundamental efficacy against various insect species is the main point of investigation.
The current research on analogous benzamide (B126) compounds is significantly more extensive and provides context for the potential of this compound. Studies on other N-benzylbenzamide derivatives have demonstrated their potential as tubulin polymerization inhibitors, leading to potent antitumor activities. nih.govresearchgate.net Furthermore, various substituted benzamides have been synthesized and evaluated for a wide range of biological activities, including fungicidal, herbicidal, and antimicrobial properties. nih.govwipo.int This broader research into the benzamide class of molecules suggests that while the immediate focus for this compound is on its insecticidal properties, its structural motifs warrant a wider preliminary screening.
Unexplored Avenues and Emerging Research Questions
Given the limited specific research, the unexplored avenues for this compound are numerous. A primary research question is the determination of its precise mechanism of action as an insecticide. While many benzamides target the nervous system, the exact molecular target within insects for this specific compound is unknown. nih.gov Investigating its effect on insect growth regulation is a potential starting point, as other novel benzamide derivatives have shown promise in this area. researchgate.net
Further key questions that remain to be answered include:
Spectrum of Activity: Against which specific insect pests is this compound most effective? Understanding its spectrum of activity is crucial for its potential development as a commercial insecticide.
Structure-Activity Relationship (SAR): How do the positions of the dichloro- and fluoro- substituents influence its insecticidal potency? Systematic studies involving the synthesis of analogues with varied substitution patterns would be highly informative. researchgate.net Research on related compounds has shown that the type and position of halogen substituents can significantly impact biological activity. diva-portal.org
Alternative Biological Activities: Beyond its insecticidal potential, does this compound exhibit other biological effects? Drawing from the broader benzamide literature, it would be prudent to screen the compound for antifungal, herbicidal, and even anticancer activities. nih.govresearchgate.netnih.govwipo.int
Metabolic Fate: How is the compound metabolized in target organisms and in the environment? Studies on related compounds like 2,6-dichlorobenzamide (B151250) have shown that plants can hydroxylate and conjugate the molecule, which is a critical aspect of its environmental persistence and toxicology. nih.gov
Potential for Advanced Applications and Further Compound Optimization
The future of this compound research lies in both the depth of its investigation for its primary application and the breadth of exploring new uses.
Advanced Applications: Should its insecticidal properties prove potent and selective, advanced applications could include the development of novel crop protection products. Its efficacy against insecticide-resistant pests would be a particularly valuable attribute to investigate. diva-portal.org If other biological activities are discovered, it could become a lead compound for the development of new pharmaceuticals or other agrochemicals.
Compound Optimization: The structure of this compound offers significant scope for optimization. Based on SAR studies of related molecules, the following modifications could be explored to enhance efficacy, selectivity, or metabolic stability:
Aromatic Ring Substitution: The effects of altering the number and position of chlorine atoms on the benzamide ring, or replacing them with other halogens or functional groups, could be systematically evaluated.
Benzyl (B1604629) Group Modification: The fluorine atom on the benzyl ring is a key feature. Investigating the impact of other substituents at the para-position, or moving the substituent to the ortho- or meta-positions, could fine-tune the compound's activity.
Amide Linker Bioisosteres: Replacing the amide bond with other chemical groups (bioisosteres) that mimic its properties could lead to compounds with improved pharmacokinetic profiles.
The table below summarizes key data for this compound and related compounds, highlighting the current state of knowledge and areas for future investigation.
| Compound Name | Molecular Formula | Key Research Area/Finding |
| This compound | C₁₄H₁₀Cl₂FNO | Identified in a patent as a potential insecticide. |
| 2,6-dichlorobenzamide | C₇H₅Cl₂NO | Herbicide; metabolic studies show hydroxylation and conjugation in plants. nih.gov |
| N-benzylbenzamide derivatives | Varied | Investigated as tubulin polymerization inhibitors for anticancer applications. nih.govresearchgate.net |
| Substituted Benzamides | Varied | Broadly studied for fungicidal and larvicidal activities. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
